molecular formula C20H24O4 B13974901 Benzoic acid, 4-hydroxy-2-methoxy-6-pentyl-, phenylmethyl ester CAS No. 53530-23-7

Benzoic acid, 4-hydroxy-2-methoxy-6-pentyl-, phenylmethyl ester

Cat. No.: B13974901
CAS No.: 53530-23-7
M. Wt: 328.4 g/mol
InChI Key: SOOADOAQKGBDHK-UHFFFAOYSA-N
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Description

Benzoic acid, 4-hydroxy-2-methoxy-6-pentyl-, phenylmethyl ester is a complex organic compound with a unique structure that includes a benzoic acid core substituted with hydroxy, methoxy, and pentyl groups, and esterified with a phenylmethyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-hydroxy-2-methoxy-6-pentyl-, phenylmethyl ester typically involves esterification reactions. One common method is the Fischer esterification, where benzoic acid derivatives react with phenylmethanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction is driven to completion by the removal of water.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts can enhance the reaction rate and reduce the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-hydroxy-2-methoxy-6-pentyl-, phenylmethyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary alcohol.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

Benzoic acid, 4-hydroxy-2-methoxy-6-pentyl-, phenylmethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of benzoic acid, 4-hydroxy-2-methoxy-6-pentyl-, phenylmethyl ester involves its interaction with various molecular targets and pathways. For instance, it has been shown to exert hepatoprotective effects by reducing oxidative stress and inflammation in liver cells. This is achieved through the modulation of key enzymes and cytokines involved in the inflammatory response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 4-hydroxy-2-methoxy-6-pentyl-, phenylmethyl ester stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its pentyl group enhances its lipophilicity, making it more effective in interacting with lipid membranes and exerting its biological effects.

Properties

CAS No.

53530-23-7

Molecular Formula

C20H24O4

Molecular Weight

328.4 g/mol

IUPAC Name

benzyl 4-hydroxy-2-methoxy-6-pentylbenzoate

InChI

InChI=1S/C20H24O4/c1-3-4-6-11-16-12-17(21)13-18(23-2)19(16)20(22)24-14-15-9-7-5-8-10-15/h5,7-10,12-13,21H,3-4,6,11,14H2,1-2H3

InChI Key

SOOADOAQKGBDHK-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(C(=CC(=C1)O)OC)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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